(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid
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Overview
Description
Norbudrine is a sympathomimetic drug known for its bronchospasmolytic properties. It is an active agent that helps in relieving bronchospasm, making it useful in treating conditions like asthma and other respiratory disorders .
Preparation Methods
The synthesis of Norbudrine involves several steps, typically starting with the preparation of the precursor compounds. The synthetic routes often include:
Reduction of Nitro Compounds: One common method involves the reduction of nitro compounds to amines, which are then further processed to obtain Norbudrine.
Industrial Production: Industrial production methods may involve large-scale chemical reactions under controlled conditions, ensuring high yield and purity. Specific details on the industrial synthesis are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Norbudrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Norbudrine into other amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Norbudrine has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: Its effects on bronchial tissues make it a subject of interest in biological research.
Medicine: Norbudrine’s bronchospasmolytic properties are valuable in developing treatments for respiratory conditions.
Industry: It is used in the formulation of certain pharmaceutical products.
Mechanism of Action
Norbudrine exerts its effects by acting on adrenergic receptors. It primarily targets beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscles. This action helps in relieving bronchospasm and improving airflow in the respiratory tract. The molecular pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of smooth muscles .
Comparison with Similar Compounds
Norbudrine is similar to other sympathomimetic drugs like norepinephrine and epinephrine. it has unique properties that make it more effective in certain applications:
Norepinephrine: While both compounds act on adrenergic receptors, Norbudrine has a more pronounced effect on bronchial smooth muscles.
Epinephrine: Epinephrine is more commonly used in emergency situations, whereas Norbudrine is preferred for its specific bronchospasmolytic effects. Other similar compounds include isoproterenol and salbutamol, which also target adrenergic receptors but differ in their specific applications and effects .
Properties
CAS No. |
147334-89-2 |
---|---|
Molecular Formula |
C34H61N3O9 |
Molecular Weight |
655.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C34H61N3O9/c1-8-10-11-12-13-14-15-16-17-18-19-20-26(40)22(3)28(41)23(4)30(42)37-29(34(6,7)9-2)32(44)36-27(24(5)39)31(43)35-25(21-38)33(45)46/h9,21-29,39-41H,2,8,10-20H2,1,3-7H3,(H,35,43)(H,36,44)(H,37,42)(H,45,46)/t22-,23-,24-,25+,26-,27+,28-,29-/m1/s1 |
InChI Key |
HIRFPWCSYAMYPE-UXNIWNHASA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@@H](C)[C@H]([C@@H](C)C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C=O)C(=O)O)C(C)(C)C=C)O)O |
SMILES |
CCCCCCCCCCCCCC(C(C)C(C(C)C(=O)NC(C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)O)C(C)(C)C=C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C)C(C(C)C(=O)NC(C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)O)C(C)(C)C=C)O)O |
147334-89-2 | |
Synonyms |
stevastelin B |
Origin of Product |
United States |
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